molecular formula C14H14N2O3 B2635925 (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide CAS No. 2138241-12-8

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Cat. No. B2635925
CAS RN: 2138241-12-8
M. Wt: 258.277
InChI Key: NJNWBFHBWFBWNN-MXWKQRLJSA-N
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Description

“(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide” is a chemical compound with the CAS Number: 2138241-12-8. It has a molecular weight of 258.28. The compound is stored at a temperature of 4 degrees and has a purity of 95%. It is in the form of a powder .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 258.28 . It’s stored at a temperature of 4 degrees Celsius, suggesting that it’s stable at standard refrigeration temperatures .

Scientific Research Applications

Advances in Bicyclic β-Lactams Synthesis Mollet, D’hooghe, and Kimpe (2012) contributed to the field by developing a methodology for synthesizing bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process showcases the structural versatility of bicyclic compounds and their potential applications in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Creation of 3-Azabicyclo[3.1.0]hex-1-ylamines Gensini, Kozhushkov, Yufit, Howard, Es-Sayed, and Meijere (2002) synthesized tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons. This research adds to the knowledge of creating complex molecular structures, useful in various scientific domains (Gensini et al., 2002).

Chemical Modifications and Derivatives

Development of Chiral Bicyclic Azetidine Derivatives Barrett, Dozzo, White, and Williams (2002) demonstrated the synthesis of several chiral bicyclic azetidine derivatives, leading to the structural determination of three stereoisomers through X-ray crystallography. Their work provides a detailed account of the stereochemistry of these molecules, emphasizing the importance of chiral structures in scientific research (Barrett et al., 2002).

Exploring 4-oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives Singh and Micetich (2003) explored a series of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives with potential antitumor activity. Their study on the structure-activity relationship among these compounds contributes valuable insights into their potential medicinal applications (Singh & Micetich, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure. The hazard statements associated with this compound are H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWBFHBWFBWNN-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

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